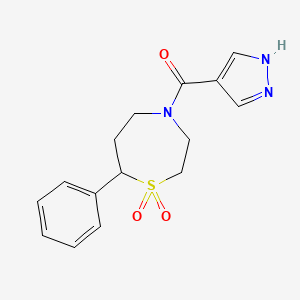

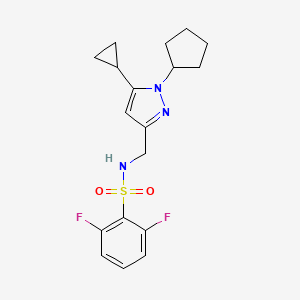

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(m-tolyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

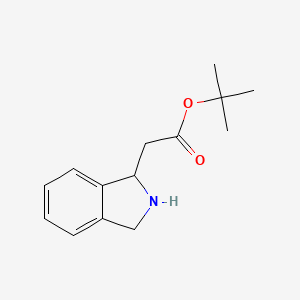

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(m-tolyl)propan-1-one, also known as 4F-MPH, is a synthetic stimulant drug that belongs to the phenidate class. It is a designer drug that is chemically similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is known to have a higher potency and longer duration of action than methylphenidate, making it a popular choice among recreational drug users. However, 4F-MPH has also shown potential in scientific research applications due to its unique properties.

Scientific Research Applications

Radioligand Development for PET Imaging

The synthesis and evaluation of compounds for potential use as radioligands in Positron Emission Tomography (PET) imaging have been explored. Specifically, compounds with structures related to azepane derivatives have been investigated for their ability to inhibit norepinephrine reuptake, making them candidates for imaging central norepinephrine transporters (NET) with PET. This research is significant for the development of diagnostic tools in neurology and psychiatry (Schou et al., 2006).

Protein Kinase B Inhibition

In the realm of oncology, novel azepane derivatives have been synthesized and assessed for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, designed based on molecular modeling studies, have shown potential as plasma-stable and highly active inhibitors, making them relevant for cancer treatment research. The structural optimization of these compounds has been guided by their interactions with PKA, shedding light on the potential therapeutic applications of azepane derivatives (Breitenlechner et al., 2004).

Neurokinin-1 Receptor Antagonism

Research has also delved into the development of orally active, water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration. Azepane derivatives have been identified as high-affinity, orally active h-NK(1) receptor antagonists with significant efficacy in pre-clinical tests relevant to emesis and depression, marking their importance in the development of new psychiatric and antiemetic medications (Harrison et al., 2001).

Photophysical Property Investigation

The study of solvent polarity effects on the photophysical properties of chalcone derivatives, which are structurally related to azepane derivatives, has provided insights into their absorption and fluorescence characteristics. This research contributes to the understanding of intramolecular charge transfer (ICT) interactions and the stabilization of molecules in excited states, which has implications for the development of photophysical and photochemical applications (Kumari et al., 2017).

Fluorophenyl Azides Photochemistry

Exploration of the photochemistry of fluorophenyl azides, including those with azepane rings, has revealed insights into nitrene reactions and ring expansion processes. This research is foundational in understanding the reactivity and potential applications of azepane-containing compounds in synthetic chemistry and materials science (Leyva & Sagredo, 1998).

properties

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO/c1-17-5-4-6-18(15-17)8-13-22(25)24-14-3-2-7-20(16-24)19-9-11-21(23)12-10-19/h4-6,9-12,15,20H,2-3,7-8,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUMSRKFNOZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(m-tolyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

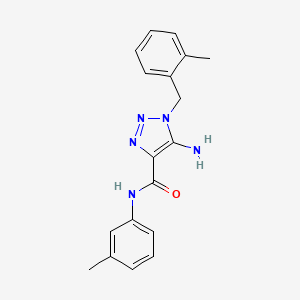

![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)

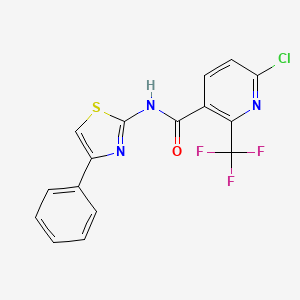

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)

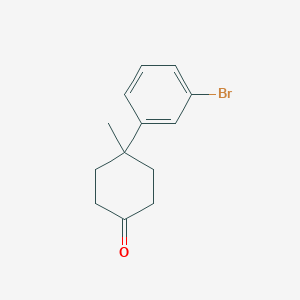

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2439794.png)

![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)